molecular formula C6H10N2O2 B130273 Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate CAS No. 154811-77-5

Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate

Cat. No. B130273
CAS RN: 154811-77-5
M. Wt: 142.16 g/mol
InChI Key: FNQLNXJFXMEGLT-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate (MTHPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTHPC is a heterocyclic compound that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause skin photosensitivity, which can limit its use in clinical settings. Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate in lab experiments is its high specificity for tumor cells, which can reduce the risk of damage to normal cells. However, its photosensitivity can make it difficult to work with in lab settings, and precautions must be taken to avoid exposure to light.

Future Directions

There are several potential future directions for Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate research. One area of interest is the development of new methods for synthesizing Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate, as well as its potential applications in other areas such as inflammatory disease treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate in human patients.
In conclusion, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a promising compound with potential applications in cancer treatment, photodynamic therapy, and diagnostic imaging. Its high specificity for tumor cells and low toxicity in normal cells make it a promising candidate for targeted therapy. However, its photosensitivity can limit its use in clinical settings, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is synthesized through a multi-step process that involves the reaction of pyridine-3,4-dicarboxylic acid with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and methylation with dimethyl sulfate. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been studied extensively for its potential applications in cancer treatment, photodynamic therapy, and as a photosensitizer for use in diagnostic imaging. In cancer treatment, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been shown to have a high affinity for tumor cells, making it a promising candidate for targeted therapy. Additionally, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer, leading to the destruction of cancer cells.

properties

CAS RN

154811-77-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h7H,2-4H2,1H3

InChI Key

FNQLNXJFXMEGLT-UHFFFAOYSA-N

SMILES

COC(=O)C1=NNCCC1

Canonical SMILES

COC(=O)C1=NNCCC1

synonyms

3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-,methylester(9CI)

Origin of Product

United States

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